molecular formula C19H20FN3O3 B2948479 5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921500-58-5

5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2948479
CAS RN: 921500-58-5
M. Wt: 357.385
InChI Key: AGITYHUYYLWDAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target compound and the available starting materials. The synthesis is often optimized to improve yield, selectivity, and environmental impact .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the compound’s atomic connectivity, stereochemistry, and conformation .


Chemical Reactions Analysis

The reactivity of an organic compound is influenced by its structure, particularly the presence of functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions. The mechanism of each reaction is studied to understand the sequence of bond-making and bond-breaking steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties include acidity/basicity, stability, and reactivity towards common reagents .

Scientific Research Applications

PPAR Agonist Potential

Compounds with structural similarities have been designed as triple-acting PPARα, -γ, and -δ agonists . These are used in the treatment of metabolic disorders such as diabetes and hyperlipidemia due to their role in regulating lipid metabolism .

Antioxidant Activity

Imidazole-containing compounds have shown good scavenging potential in antioxidant assays. This suggests that our compound could potentially be used to combat oxidative stress-related diseases .

Antibacterial Activity

Heterocyclic compounds like the one often exhibit antibacterial activity. This could make them valuable in the development of new antibiotics or antiseptics .

Safety and Hazards

The safety and hazards associated with an organic compound are assessed based on its toxicity, flammability, and environmental impact. This information is important for the safe handling, storage, and disposal of the compound .

Future Directions

Future research on an organic compound could involve the development of new synthetic routes, the study of new reactions, the exploration of new applications (e.g., in medicine or materials science), and the improvement of safety and sustainability .

properties

IUPAC Name

5-ethoxy-6-ethyl-3-[(4-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGITYHUYYLWDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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